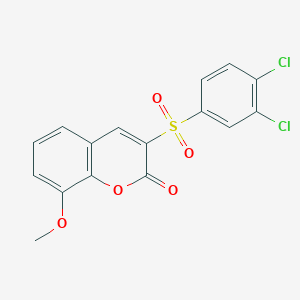
3-((3,4-dichlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((3,4-dichlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound. It has a sulfonyl group attached to a 3,4-dichlorophenyl group at the 3-position, and a methoxy group at the 8-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-2-one core, with the various substituents adding complexity. The presence of the sulfonyl group could introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions. The methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the sulfonyl and methoxy groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Sulfonamide Moiety in Drug Development The compound , due to its sulfonamide group, relates closely to a wide array of clinically used drugs and novel drug candidates being explored for their therapeutic efficacy. The sulfonamide moiety is integral in various pharmacological classes, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. These drugs showcase a spectrum of therapeutic activities, from treating glaucoma and dandruff to exhibiting antitumor properties. The versatility of sulfonamides, as demonstrated in the development of drugs like apricoxib and pazopanib, underlines the importance of this functional group in the creation of medications with significant antitumor activity. The research emphasizes the ongoing need for novel sulfonamides to treat various conditions, suggesting that the compound's structural motif could play a role in future drug development efforts (Carta, Scozzafava, & Supuran, 2012).
Anticancer and Antiglaucoma Applications Research into sulfonamide-containing compounds, such as 3-((3,4-dichlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one, often focuses on their potential as anticancer and antiglaucoma agents. Patents related to sulfonamides have been directed towards developing selective antiglaucoma drugs targeting carbonic anhydrase II and antitumor agents/diagnostic tools targeting carbonic anhydrase IX/XII. The emphasis on these applications points to the sulfonamide group's critical role in designing drugs with targeted action against specific disease conditions, offering insights into the therapeutic potential of such compounds in treating glaucoma and cancer (Masini, Carta, Scozzafava, & Supuran, 2013).
Environmental and Cleaner Production Applications Beyond medical applications, the synthesis and utilization of sulfonamide compounds have implications in environmental science and cleaner production methodologies. For instance, in the leather industry, the synthesis of basic chromium sulfate, used in chrome tanning processes, involves chemical reactions that can benefit from the incorporation of sulfonamide-based compounds to enhance process efficiency and environmental sustainability. This area of application highlights the compound's relevance not only in pharmacology but also in contributing to greener industrial practices (Panda et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonyl-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O5S/c1-22-13-4-2-3-9-7-14(16(19)23-15(9)13)24(20,21)10-5-6-11(17)12(18)8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCWIEBVKYMMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-dichlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (2S)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2428469.png)

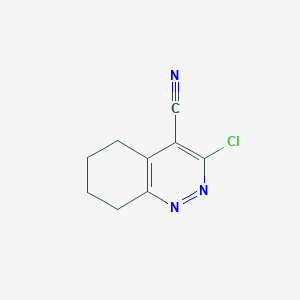
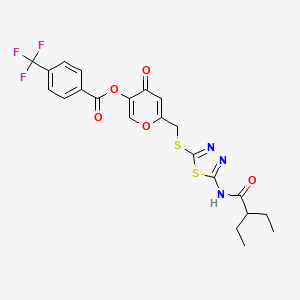
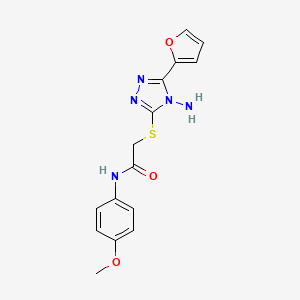

![7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2428484.png)

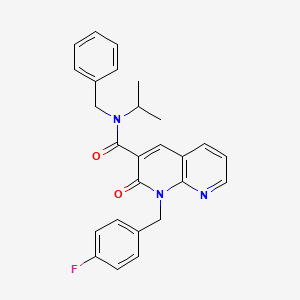

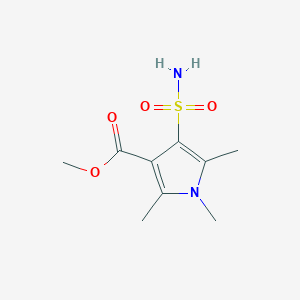

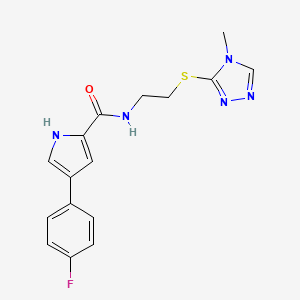
![2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2428492.png)